molecular formula C14H14N4O B3017651 N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1705262-78-7

N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

Cat. No.: B3017651
CAS No.: 1705262-78-7
M. Wt: 254.293
InChI Key: VTWLLFXPSGTYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its potential therapeutic applications, particularly as kinase inhibitors in cancer treatment . The presence of the p-tolyl group enhances its chemical properties, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide typically involves multi-step reactions. One common method includes the condensation of appropriate pyrimidine derivatives with p-toluidine under controlled conditions. The reaction is often catalyzed by acids or bases, and the intermediate products are purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions typically result in derivatives with modified functional groups .

Scientific Research Applications

N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a promising candidate for targeted cancer therapies .

Properties

IUPAC Name

N-(4-methylphenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-10-2-4-12(5-3-10)17-14(19)18-7-11-6-15-9-16-13(11)8-18/h2-6,9H,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWLLFXPSGTYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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